
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone is a chemical compound with the molecular formula C15H18N2O2S. It is characterized by the presence of an indole ring substituted with a methoxy group at the 6-position and a thiomorpholine ring attached to the ethanone moiety.
Métodos De Preparación
The synthesis of 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and thiomorpholine.
Reaction Conditions: The reaction involves the formation of an ethanone linkage between the indole and thiomorpholine rings. This can be achieved through a series of reactions, including alkylation and condensation reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives of the indole ring.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of novel indole-based compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with specific enzymes or receptors.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. .
Mecanismo De Acción
The mechanism of action of 1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways. For example, it may bind to the active site of an enzyme, inhibiting its activity.
Pathways Involved: The compound’s effects on cellular pathways can vary depending on its specific interactions. It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(6-methoxy-1H-indol-3-yl)-2-propanamine and (6-methoxy-1H-indol-3-yl)methanamine share structural similarities with this compound.
Uniqueness: The presence of the thiomorpholine ring in this compound distinguishes it from other indole derivatives.
Propiedades
Número CAS |
847858-73-5 |
|---|---|
Fórmula molecular |
C15H18N2O2S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-(6-methoxy-1H-indol-3-yl)-2-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C15H18N2O2S/c1-19-11-2-3-12-13(9-16-14(12)8-11)15(18)10-17-4-6-20-7-5-17/h2-3,8-9,16H,4-7,10H2,1H3 |
Clave InChI |
NFPWGQOETJPFSL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CN2)C(=O)CN3CCSCC3 |
Solubilidad |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


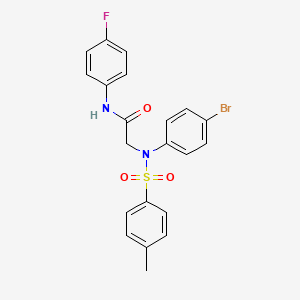
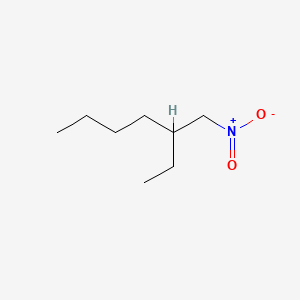
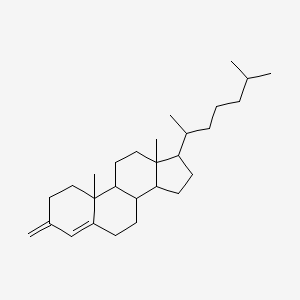
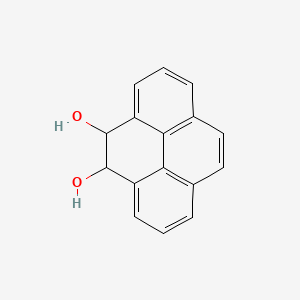
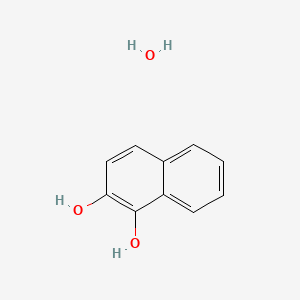
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
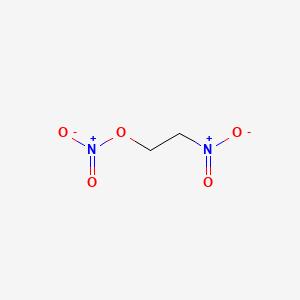
![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
